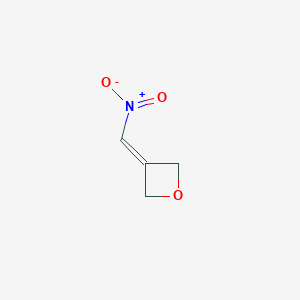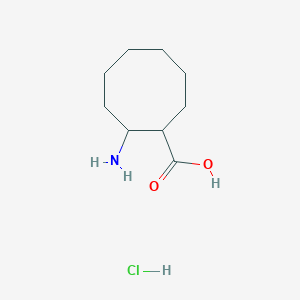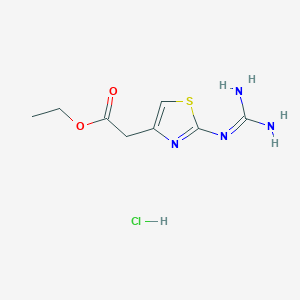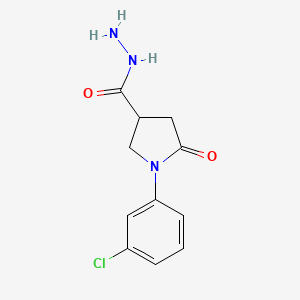![molecular formula C15H23Cl2NO B1441047 4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220032-07-4](/img/structure/B1441047.png)
4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Übersicht
Beschreibung
4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride (4-CDPE-PH) is an organic compound belonging to the piperidine family of compounds and is commonly used in scientific research and laboratory experiments. This compound has a wide range of applications in the fields of pharmacology, biochemistry, physiology, and toxicology. It is also known by its chemical name as 4-Chloro-3,5-dimethylphenoxyethylpiperidine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Potential as Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including structures related to 4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride, have been characterized for their potential use as pesticides. X-ray powder diffraction was utilized to investigate these compounds, indicating their potential applications in pest control (Olszewska, Tarasiuk, & Pikus, 2011).
Cytotoxic and Anticancer Properties
Research on derivatives of this chemical, specifically 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, has demonstrated significant cytotoxicity toward various murine and human tumor cells. This suggests its potential application in cancer treatment (Dimmock et al., 1998).
Impact on Molecular Geometry and Intermolecular Interactions
Studies focusing on aminoalkanol derivatives, closely related to this compound, have been conducted to understand their molecular geometry and intermolecular interactions. This research is significant for developing new anticonvulsant drugs (Żesławska et al., 2020).
Antimicrobial Activities
Certain derivatives of this chemical, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have shown moderate antimicrobial activities against common pathogens like E. coli and S. aureus, indicating potential use in antimicrobial treatments (Ovonramwen, Owolabi, & Oviawe, 2019).
Eigenschaften
IUPAC Name |
4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11-9-14(10-12(2)15(11)16)18-8-5-13-3-6-17-7-4-13;/h9-10,13,17H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWPDDUTXCVSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)
![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)

![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)









